Cas no 2138821-49-3 (Butanoic acid, 2-[(3-chloro-4-pyridinyl)methylene]-)
![Butanoic acid, 2-[(3-chloro-4-pyridinyl)methylene]- structure](https://ja.kuujia.com/scimg/cas/2138821-49-3x500.png)
Butanoic acid, 2-[(3-chloro-4-pyridinyl)methylene]- 化学的及び物理的性質
名前と識別子
-
- Butanoic acid, 2-[(3-chloro-4-pyridinyl)methylene]-
-
- インチ: 1S/C10H10ClNO2/c1-2-7(10(13)14)5-8-3-4-12-6-9(8)11/h3-6H,2H2,1H3,(H,13,14)
- InChIKey: HFRAQNONKRYVON-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(=CC1C=CN=CC=1Cl)CC
Butanoic acid, 2-[(3-chloro-4-pyridinyl)methylene]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-390970-2.5g |
(2E)-2-[(3-chloropyridin-4-yl)methylidene]butanoic acid |
2138821-49-3 | 95.0% | 2.5g |
$1428.0 | 2025-03-16 | |
Enamine | EN300-390970-1.0g |
(2E)-2-[(3-chloropyridin-4-yl)methylidene]butanoic acid |
2138821-49-3 | 95.0% | 1.0g |
$728.0 | 2025-03-16 | |
Enamine | EN300-390970-5.0g |
(2E)-2-[(3-chloropyridin-4-yl)methylidene]butanoic acid |
2138821-49-3 | 95.0% | 5.0g |
$2110.0 | 2025-03-16 | |
Enamine | EN300-390970-0.05g |
(2E)-2-[(3-chloropyridin-4-yl)methylidene]butanoic acid |
2138821-49-3 | 95.0% | 0.05g |
$612.0 | 2025-03-16 | |
Enamine | EN300-390970-0.25g |
(2E)-2-[(3-chloropyridin-4-yl)methylidene]butanoic acid |
2138821-49-3 | 95.0% | 0.25g |
$670.0 | 2025-03-16 | |
Enamine | EN300-390970-0.1g |
(2E)-2-[(3-chloropyridin-4-yl)methylidene]butanoic acid |
2138821-49-3 | 95.0% | 0.1g |
$640.0 | 2025-03-16 | |
Enamine | EN300-390970-0.5g |
(2E)-2-[(3-chloropyridin-4-yl)methylidene]butanoic acid |
2138821-49-3 | 95.0% | 0.5g |
$699.0 | 2025-03-16 | |
Enamine | EN300-390970-10.0g |
(2E)-2-[(3-chloropyridin-4-yl)methylidene]butanoic acid |
2138821-49-3 | 95.0% | 10.0g |
$3131.0 | 2025-03-16 |
Butanoic acid, 2-[(3-chloro-4-pyridinyl)methylene]- 関連文献
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
Butanoic acid, 2-[(3-chloro-4-pyridinyl)methylene]-に関する追加情報
Butanoic acid, 2-[(3-chloro-4-pyridinyl)methylene]: An Overview of CAS No. 2138821-49-3
Butanoic acid, 2-[(3-chloro-4-pyridinyl)methylene] (CAS No. 2138821-49-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, holds potential applications in the development of novel therapeutic agents. This article provides a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
Chemical Structure and Properties
Butanoic acid, 2-[(3-chloro-4-pyridinyl)methylene] is a derivative of butanoic acid with a substituted pyridine ring. The presence of the 3-chloro-4-pyridinyl moiety imparts unique chemical and physical properties to the molecule. The compound has a molecular formula of C10H9ClNO2 and a molecular weight of approximately 206.63 g/mol. It is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
The 3-chloro-4-pyridinyl substituent is known for its ability to form stable complexes with various metal ions, which can be exploited in the design of metal-based pharmaceuticals. Additionally, the presence of the carboxylic acid group provides opportunities for further functionalization and derivatization, making this compound a versatile building block in organic synthesis.
Synthesis Methods
The synthesis of butanoic acid, 2-[(3-chloro-4-pyridinyl)methylene] can be achieved through several routes, each with its own advantages and limitations. One common method involves the condensation reaction between 3-chloro-4-pyridinecarbaldehyde and butanoic acid in the presence of a suitable base such as triethylamine or potassium carbonate. This reaction typically proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.
An alternative approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. In this method, the reactants are mixed in a microwave-transparent solvent and subjected to microwave irradiation for a short period. The high energy input from microwave irradiation facilitates rapid bond formation and minimizes side reactions.
Biological Activities
Butanoic acid, 2-[(3-chloro-4-pyridinyl)methylene] has been investigated for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. Recent studies have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, butanoic acid, 2-[(3-chloro-4-pyridinyl)methylene] has shown promise as an anti-cancer agent. Preclinical studies have reported that it can induce apoptosis in various cancer cell lines, including those derived from breast cancer, lung cancer, and colon cancer. The mechanism underlying its anti-cancer activity is thought to involve the modulation of key signaling pathways such as p53 and Bcl-2.
Recent Research Advancements
The interest in butanoic acid, 2-[(3-chloro-4-pyridinyl)methylene] has led to several recent research advancements that highlight its potential applications in drug discovery and development. One notable study published in the *Journal of Medicinal Chemistry* investigated the use of this compound as a lead molecule for developing novel anti-inflammatory drugs. The researchers synthesized a series of derivatives by modifying the 3-chloro-4-pyridinyl substituent and evaluated their anti-inflammatory activities using both in vitro and in vivo models.
The results showed that certain derivatives exhibited enhanced anti-inflammatory effects compared to the parent compound, suggesting that structural modifications can be used to optimize biological activity. Another study published in *Cancer Research* explored the potential of butanoic acid, 2-[(3-chloro-4-pyridinyl)methylene] as a radiosensitizer for enhancing the efficacy of radiation therapy in cancer treatment. The findings indicated that this compound can sensitize cancer cells to radiation by disrupting DNA repair mechanisms.
FUTURE PERSPECTIVES AND CONCLUSIONS
The ongoing research on butanoic acid, 2-[(3-chloro-4-pyridinyl)methylene] (CAS No. 2138821-49-3) underscores its potential as a valuable molecule in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further exploration and development into novel therapeutic agents.
Further studies are needed to elucidate the detailed mechanisms underlying its biological effects and to optimize its pharmacological properties through structural modifications. Additionally, clinical trials will be essential to evaluate its safety and efficacy in human subjects. As research progresses, it is anticipated that this compound will contribute significantly to advancing our understanding of disease mechanisms and developing more effective treatments for various medical conditions.
2138821-49-3 (Butanoic acid, 2-[(3-chloro-4-pyridinyl)methylene]-) 関連製品
- 415925-73-4(1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol)
- 2649078-00-0(1-(2-isocyanatoethyl)-2-methoxy-4-nitrobenzene)
- 324036-96-6(3-(adamantan-1-yl)-1-(E)-(2-hydroxyphenyl)methylideneaminourea)
- 1937-66-2(11-DOCOSENOIC ACID, METHYL ESTER, (Z)-)
- 1052549-64-0(2-methyl({(propan-2-yl)carbamoylmethyl})aminoacetic acid hydrochloride)
- 721413-47-4(3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde)
- 1314662-42-4(1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid)
- 453557-64-7(Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate)
- 1779441-70-1(3-(1-Aminobutyl)thiolan-3-ol)
- 2228501-06-0(2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol)




